molecular formula C10H8BrN3O B12876655 3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12876655
M. Wt: 266.09 g/mol
InChI Key: YDTSUFWLCJFRNJ-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a bromopyridine moiety with a dihydropyrroloisoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method includes the use of nitrile oxides and alkynes in the presence of a catalyst such as copper(I) or ruthenium(II) to form the isoxazole ring . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using AuCl3 as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H8BrN3O/c11-7-3-6(4-12-5-7)9-8-1-2-13-10(8)15-14-9/h3-5,13H,1-2H2

InChI Key

YDTSUFWLCJFRNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC(=CN=C3)Br

Origin of Product

United States

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